Stereochemical Distinction: (Z)-Fusalanipyrone vs. (E)-Gibepyrone A Geometric Isomerism
Fusalanipyrone is definitively the (Z)-geometric isomer at the C6 side-chain olefin, whereas gibepyrone A is the corresponding (E)-isomer [1]. Both share the molecular formula C10H12O2 and identical atom connectivity; the sole difference is the spatial orientation around the C2'–C3' double bond. This was confirmed by total synthesis: standard Stille-type coupling routes failed to produce stereoisomerically pure fusalanipyrone, necessitating a dedicated synthetic sequence via iodolactonization of (2Z,6Z)-2,6-dimethyl-2,6-octadien-4-ynoic acid, while gibepyrone A required the (2Z,6E)-dienoic acid precursor [1]. The (Z)-configuration is also corroborated by NMR and by the distinct UNII identifiers (Fusalanipyrone: OTE9EB16UU; Gibepyrone A: A5Q9UJ9CFR) [2].
| Evidence Dimension | C6 side-chain olefin geometry; synthetic accessibility |
|---|---|
| Target Compound Data | (Z)-configuration at C2'–C3' (6-[(2Z)-but-2-en-2-yl]-3-methyl-2H-pyran-2-one) |
| Comparator Or Baseline | Gibepyrone A: (E)-configuration (6-[(2E)-but-2-en-2-yl]-3-methyl-2H-pyran-2-one); CAS 146446-05-1 |
| Quantified Difference | Geometric isomerism; distinct synthetic precursors required; standard Stille route unsuitable for stereopure (Z)-isomer |
| Conditions | Total synthesis (Biagetti et al., 2002); NMR characterization; FDA UNII registration |
Why This Matters
Procurement of the incorrect geometric isomer invalidates stereochemistry-dependent biological assays, as the (Z) and (E) isomers display non-overlapping antimicrobial spectra.
- [1] Biagetti, M., Bellina, F., Carpita, A., Viel, S., Mannina, L., & Rossi, R. (2002). Selective synthesis of 5,6-disubstituted 3-methyl-2(2H)-pyranones and 6-substituted 3-methyl-2(2H)-pyranones, including fusalanipyrone and gibepyrone A. European Journal of Organic Chemistry, 2002(6), 1063–1076. View Source
- [2] FDA Substance Registration System. Fusalanipyrone (UNII: OTE9EB16UU); Gibepyrone A (UNII: A5Q9UJ9CFR). View Source
